

3-Fluoro-5-nitrobenzoic acid spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: **3-Fluoro-5-nitrobenzoic acid**

Cat. No.: **B083329**

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An In-depth Technical Guide to the Spectroscopic Characterization of **3-Fluoro-5-nitrobenzoic Acid**

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of molecular building blocks is a foundational requirement for success. **3-Fluoro-5-nitrobenzoic acid** (CAS No. 14027-75-9) is a key intermediate, valued for its trifunctional scaffold that allows for diverse synthetic transformations.^{[1][2]} Its utility in creating novel pharmaceutical candidates and functional materials necessitates an unambiguous and thorough understanding of its structural and electronic properties.^[1]

This technical guide provides a comprehensive, field-proven framework for the spectroscopic analysis of **3-fluoro-5-nitrobenzoic acid**. Moving beyond a simple recitation of data, this document, written from the perspective of a Senior Application Scientist, delves into the causality behind spectral features. It is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring the confident identification and quality control of this vital compound.

Molecular Structure and Physicochemical Properties

The arrangement of a fluorine atom, a nitro group, and a carboxylic acid on the benzene ring creates a unique electronic environment that is directly reflected in its spectroscopic fingerprint.

Caption: Molecular Structure of **3-Fluoro-5-nitrobenzoic acid**.

Table 1: Physicochemical Properties of **3-Fluoro-5-nitrobenzoic acid**

Property	Value	Source
CAS Number	14027-75-9	[2] [3]
Molecular Formula	C ₇ H ₄ FNO ₄	[3] [4] [5]
Molecular Weight	185.11 g/mol	[1] [3] [5]

| Monoisotopic Mass | 185.01243577 Da |[\[5\]](#) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the electronic environment of the fluorine atom. The strong electron-withdrawing nature of all three substituents (-F, -NO₂, -COOH) results in a downfield shift for all aromatic protons and carbons.

¹H NMR Spectroscopy: The Proton Fingerprint

Expertise & Experience: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C2, C4, and C6 positions. The fluorine atom will introduce characteristic splitting patterns (J-coupling) to these protons, which is critical for unambiguous assignment. The proton at C4 will be a triplet due to coupling with two ortho protons (H2 and H6). However, the presence of the fluorine at C3 will further split the signals for H2 (ortho to F) and H4 (meta to F), resulting in more complex multiplets (e.g., doublet of triplets).

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Position	Predicted δ (ppm)	Multiplicity	Coupling Constants (Hz)	Rationale
H2	8.4 - 8.6	ddd	$^3J(H2-H6) \approx 2.5$, $^3J(H2-F) \approx 9-10$, $^4J(H2-H4) \approx 1.5$	Deshielded by adjacent -COOH and ortho -F.
H4	8.2 - 8.4	ddd	$^3J(H4-H?) \approx 8-9$, $^4J(H4-F) \approx 6-7$, $^4J(H4-H2) \approx 1.5$	Deshielded by ortho -COOH and -NO ₂ groups.
H6	8.7 - 8.9	t	$^3J(H6-H2) \approx 2.5$, $^5J(H6-F) \approx 2.5$	Most deshielded proton, positioned between -F and -NO ₂ .

| COOH | >13.0 | br s | - | Acidic proton, chemical shift is concentration-dependent. |

Note: Predicted values are based on analysis of similar structures and substituent effects. Actual experimental values may vary.

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum will display seven signals: six for the aromatic carbons and one for the carboxyl carbon. The key diagnostic feature is the large one-bond carbon-fluorine coupling (¹JCF) for C3, typically observed in the range of 240-260 Hz. The carbons ortho and meta to the fluorine will also exhibit smaller J-couplings (²JCF, ³JCF).

Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)

Position	Predicted δ (ppm)	C-F Coupling (Hz)	Rationale
C1 (-COOH)	132 - 134	$^3\text{JCF} \approx 3\text{-}4$	Ipso-carbon to the carboxyl group.
C2	120 - 122	$^2\text{JCF} \approx 20\text{-}25$	Shielded relative to other CH carbons.
C3 (-F)	161 - 163 (d)	$^1\text{JCF} \approx 250$	Directly attached to fluorine, significantly deshielded.
C4	125 - 127	$^3\text{JCF} \approx 3\text{-}4$	Aromatic CH carbon.
C5 (-NO ₂)	148 - 150	$^2\text{JCF} \approx 7\text{-}9$	Ipso-carbon to the nitro group.
C6	115 - 117	$^4\text{JCF} \approx 3\text{-}4$	Most shielded aromatic CH carbon.

| C=O | 164 - 166 | $^4\text{JCF} \approx 2\text{-}3$ | Carboxylic acid carbonyl carbon. |

¹⁹F NMR Spectroscopy: A Direct View of Fluorine

Expertise & Experience: ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for confirming the presence and environment of fluorine.^{[6][7]} For an aryl fluoride, the chemical shift is expected in the range of -100 to -120 ppm relative to CFCl₃.^[8] The signal will appear as a multiplet due to coupling with the ortho (H2) and meta (H4) protons.

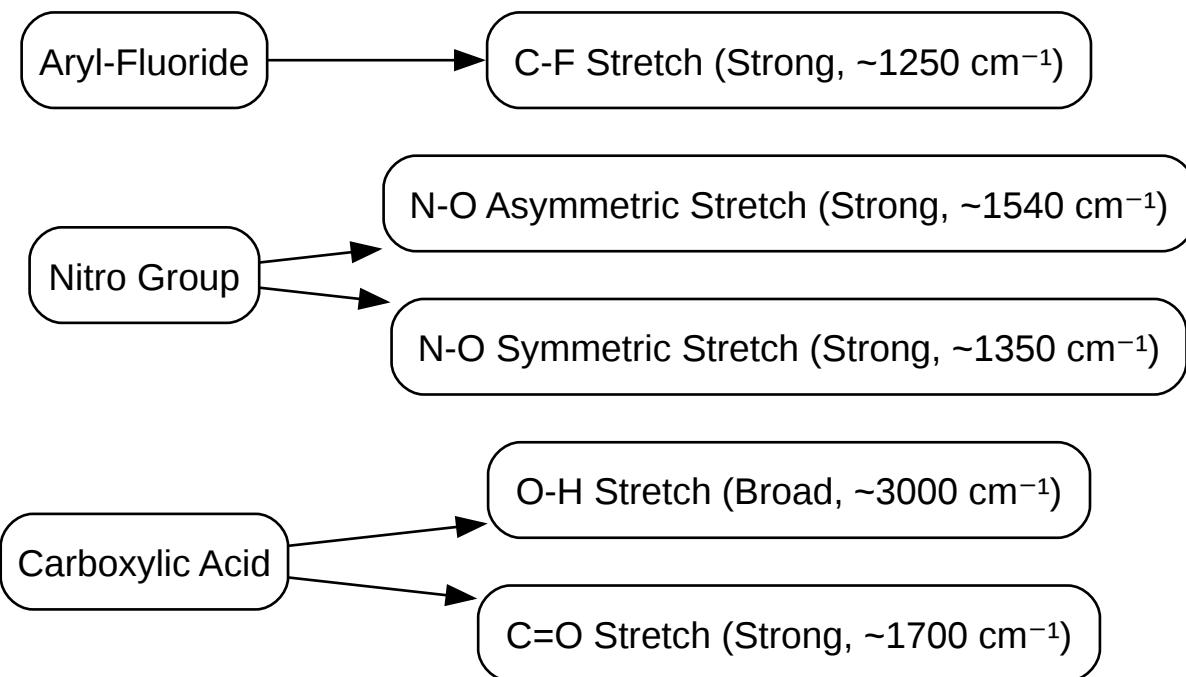
Predicted ¹⁹F NMR Data (in DMSO-d₆, 376 MHz)

Predicted δ (ppm)	Multiplicity	Coupling Constants (Hz)
-105 to -115	ddd	$^3\text{J(F-H2)} \approx 9\text{-}10$, $^4\text{J(F-H4)} \approx 6\text{-}7$, $^5\text{J(F-H6)} \approx 2.5$

Experimental Protocol: NMR Spectroscopy

Trustworthiness: This protocol ensures high-quality, reproducible data by standardizing sample preparation and instrument parameters.

- Sample Preparation:
 - Accurately weigh 10-15 mg of **3-fluoro-5-nitrobenzoic acid**.
 - Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for benzoic acids.[\[1\]](#)
 - Vortex the sample until fully dissolved.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup (400 MHz Spectrometer):
 - Insert the sample into the spectrometer.
 - Lock onto the deuterium signal of the DMSO-d₆.
 - Shim the magnetic field to achieve optimal homogeneity (line shape).
- Data Acquisition:
 - ¹H NMR: Acquire data using a standard pulse program. Set spectral width to cover 0-15 ppm. Use a 30° pulse angle and a relaxation delay of 2 seconds. Acquire at least 16 scans for a good signal-to-noise ratio.
 - ¹³C NMR: Use a proton-decoupled pulse sequence. Set spectral width to cover 0-200 ppm. A relaxation delay of 5 seconds is recommended. Acquire several hundred to a few thousand scans.
 - ¹⁹F NMR: Use a standard one-pulse experiment, ensuring the spectral width is adequate (e.g., -50 to -250 ppm). Proton decoupling can be used to simplify the spectrum to a singlet if desired.



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Caption: Key Functional Group Correlations in IR Spectroscopy.

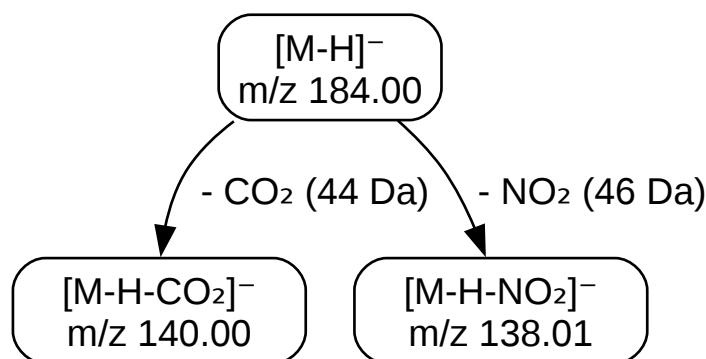
Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula. Using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI), one can determine the elemental composition from the exact mass.

Expected Mass Spectrometry Data:

- **Molecular Ion:** For $C_7H_4FNO_4$, the calculated monoisotopic mass is 185.0124 Da. [5] * In negative ion mode (ESI-), the expected peak would be the deprotonated molecule $[M-H]^-$ at m/z 184.0052.
 - In positive ion mode (ESI+), the protonated molecule $[M+H]^+$ would be at m/z 186.0196.
- **Key Fragmentation:** The molecule is expected to fragment in predictable ways. The loss of small, stable neutral molecules is common.

- Loss of -OH (17 Da): from the carboxylic acid, leading to an acylium ion at m/z 168.
- Loss of -NO₂ (46 Da): a common fragmentation for nitroaromatics, leading to a fragment at m/z 139.
- Loss of -COOH (45 Da): decarboxylation leading to a fragment at m/z 140.



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Caption: Predicted ESI(-) Fragmentation Pathway.

Experimental Protocol: LC-MS (ESI)

- Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.
- Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source. [9]3. LC Method (for sample introduction): A short isocratic flow of 50:50 acetonitrile:water can be used to introduce the sample into the mass spectrometer.
- MS Data Acquisition:
 - Operate the ESI source in both positive and negative ion modes in separate runs.
 - Acquire data in full scan mode over a mass range of m/z 50-300.
 - If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by isolating the molecular ion (e.g., m/z 184) and subjecting it to collision-induced dissociation (CID).

Conclusion

The structural confirmation of **3-fluoro-5-nitrobenzoic acid** is reliably achieved through a synergistic application of NMR, IR, and MS techniques. ^1H and ^{19}F NMR confirm the substitution pattern and proton-fluorine spatial relationships, while ^{13}C NMR elucidates the complete carbon framework, highlighted by the characteristic C-F coupling. IR spectroscopy provides rapid verification of the essential carboxylic acid and nitro functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and offers corroborating structural evidence through predictable fragmentation. This multi-technique approach provides a self-validating system, ensuring the identity and purity of this critical chemical intermediate for advanced research and development applications.

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